Pretilachlor

Description

Properties

IUPAC Name |

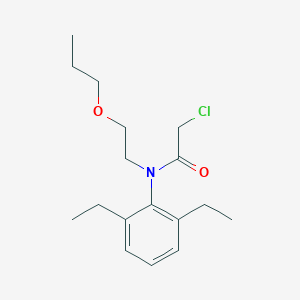

2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-11-21-12-10-19(16(20)13-18)17-14(5-2)8-7-9-15(17)6-3/h7-9H,4-6,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPGTOIOYRQOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058112 | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51218-49-6 | |

| Record name | Pretilachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51218-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretilachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRETILACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617K7LM10D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical properties and structure of Pretilachlor

An In-depth Technical Guide to the Chemical Properties and Structure of Pretilachlor

Introduction

This compound is a selective, pre-emergence herbicide belonging to the chloroacetamide class of chemicals.[1][2] It is widely utilized in agriculture, particularly in wet-seeded rice cultivation, for the control of annual grasses, sedges, and some broadleaf weeds.[1][3][4] Developed by Ciba-Geigy (now Syngenta), this compound acts primarily by inhibiting cell division and the synthesis of very-long-chain fatty acids in target weed species. This guide provides a comprehensive overview of the chemical and physical properties, structure, mechanism of action, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical Structure and Identification

This compound is chemically known as 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide. Its structure is characterized by a chloroacetamide moiety linked to a substituted aniline ring.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |

| CAS Name | 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |

| CAS Number | 51218-49-6 | |

| Molecular Formula | C₁₇H₂₆ClNO₂ | |

| Molecular Weight | 311.85 g/mol | |

| InChI Key | YLPGTOIOYRQOHV-UHFFFAOYSA-N | |

| Synonyms | Solnet, Rifit, 2-Chloro-2′,6′-diethyl-N-(2-propoxyethyl)acetanilide |

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 25 °C | |

| Boiling Point | 135 °C at 0.001 mmHg | |

| Density | 1.076 g/cm³ at 20 °C | |

| Vapor Pressure | 0.133 mPa at 20 °C | |

| Water Solubility | 50 mg/L at 20 °C | |

| logP (Octanol/Water Partition Coefficient) | 4.08 | |

| Henry's Law Constant | 8.1 × 10⁻⁴ Pa m³ mol⁻¹ | |

| Flash Point | 129 °C | |

| Stability | Relatively stable to hydrolysis (DT₅₀ >200 days at pH 1-9, 20°C) |

Mechanism of Action

This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This is achieved through the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is a critical component in the fatty acid synthesis pathway. By disrupting the production of essential fatty acids, this compound interferes with the formation of cell membranes and other lipid-containing structures, leading to the inhibition of cell division and ultimately, plant death. The herbicide is primarily absorbed by the germinating shoots (hypocotyls, mesocotyls, and coleoptiles) and, to a lesser extent, by the roots.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from 2,6-diethylaniline. One method involves the reaction of 2,6-diethylaniline with chloroethyl propyl ether to form an intermediate, which is then acylated with chloroacetyl chloride. An alternative "one-pot" synthesis has also been developed to improve efficiency.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol for One-Pot Synthesis:

-

Formation of Amino Sodium Salt: In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 1.0 mole of 2,6-diethylaniline and 100 mL of toluene. Slowly add 1.0 mole of sodium hydride.

-

Alkylation: Once the initial reaction subsides, add 1.0 mole of chloroethyl propyl ether dropwise. Heat the reaction mixture to 120°C for 2 hours.

-

Acylation: Cool the reaction mixture and then add 1.0 mole of chloroacetyl chloride dropwise. Continue the reaction at 100°C for 4 hours.

-

Work-up and Purification: After cooling to room temperature, add 200 mL of water and stir. Separate the organic layer, wash it twice with saturated brine, and dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield this compound.

Analytical Determination of this compound Residues

Several analytical methods are available for the quantification of this compound in environmental and biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) are commonly employed techniques.

Caption: General workflow for the analysis of this compound residues.

Detailed Protocol for HPLC Analysis:

-

Sample Preparation (Rice Shoots): Homogenize 2g of powdered rice shoots (frozen in liquid nitrogen) with 20 mL of a methanol-water solution (4:1 v/v) for 3 minutes.

-

Extraction: Centrifuge the mixture for 15 minutes at 5000 rpm. The supernatant is collected for analysis.

-

HPLC Conditions:

-

Column: 150-mm x 4.6-mm column with 3-µm reversed-phase C18 particles.

-

Mobile Phase: A 1:1 ratio of acetonitrile and phosphoric acid (pH 2.2).

-

Detection: UV-visible detector at 220 nm.

-

Limit of Detection: 5 ng.

-

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the diethylphenyl group, the methylene and methyl protons of the ethyl and propoxyethyl groups, and the methylene protons of the chloroacetyl moiety.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic ring and aliphatic chains.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, which can be used for identification and quantification.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the amide group, C-Cl stretching, C-O-C stretching of the ether linkage, and C-H stretching of the aromatic and aliphatic groups.

Conclusion

This compound remains an important herbicide for weed management in rice cultivation. Its efficacy is derived from its specific mode of action, inhibiting VLCFA synthesis. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its safe and effective use, for the development of new analytical methods, and for assessing its environmental fate. The provided experimental protocols for synthesis and analysis serve as a valuable resource for researchers in the fields of agricultural science, environmental chemistry, and drug development.

References

Environmental Fate and Degradation of Pretilachlor in Soil: An In-depth Technical Guide

Introduction

Pretilachlor, a chloroacetamide herbicide, is extensively used in rice cultivation for the selective control of annual grasses, sedges, and some broadleaf weeds. Its efficacy is valued, but its environmental persistence, mobility, and degradation are critical areas of study for assessing its ecological impact. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound in soil, intended for researchers, scientists, and professionals in drug development and environmental science. The guide details its degradation pathways, the influence of environmental factors on its dissipation, and the experimental protocols used for its study.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in the soil environment.

| Property | Value |

| Chemical Name | 2-chloro-2',6'-diethyl-N-(2-propoxyethyl)acetanilide |

| Molecular Formula | C₁₇H₂₆ClNO₂ |

| Molecular Weight | 311.9 g/mol |

| Water Solubility | 50 mg/L (at 20°C) |

| Vapor Pressure | 0.133 mPa (at 20°C) |

| Log Kow (Octanol-Water Partition Coefficient) | 4.08 |

Degradation of this compound in Soil

The dissipation of this compound from soil is a complex process involving both biotic and abiotic degradation mechanisms. The half-life (DT₅₀) of this compound in soil can vary significantly, ranging from as short as 3.9 days to as long as 50 days, depending on environmental conditions[1][2]. Degradation generally follows first-order kinetics[3].

Biotic Degradation

Microbial degradation is a primary route for the breakdown of this compound in soil[3][4]. Soil microorganisms utilize this compound as a source of carbon and energy, transforming it into various metabolites. Both aerobic and anaerobic conditions can facilitate microbial degradation, though the pathways and end products may differ.

Under anaerobic conditions, which are common in flooded rice paddies where this compound is often applied, microbial activity is crucial for its degradation. Several bacterial strains, including Pseudomonas sp., Proteiniclasticum sp., and Paracoccus denitrificans, have been identified to degrade this compound under anaerobic conditions. The degradation can proceed through pathways involving dechlorination, hydroxylation, oxidation, and cleavage of C-O and C-N bonds.

Key metabolites identified from the microbial degradation of this compound include:

-

2-chloro-N-(2,6-diethylphenyl) acetamide

-

2,6-dimethylaniline

-

Ethane sulfonic acid (ESA) and oxanilic acid (OA) have also been suggested as potential degradation products resulting from the displacement of the chlorine atom by glutathione and subsequent enzymatic pathways.

Caption: Proposed microbial degradation pathway of this compound in soil.

Abiotic Degradation

Photodegradation: Photolysis on the soil surface is another significant pathway for this compound dissipation. The rate of photodegradation is influenced by the intensity of sunlight and the nature of the soil surface. Studies have shown that this compound degrades much faster on an inert surface like glass compared to soil surfaces, where organic matter and clay content can stabilize the molecule. The half-life of this compound due to photolysis can be as short as 7.2 minutes under UV light on a glass surface, while on soil surfaces, it can range from 30 to 31 minutes under UV light and around 30 hours under sunlight.

Factors Influencing the Environmental Fate of this compound

The persistence and degradation rate of this compound in soil are governed by a combination of soil properties and environmental conditions.

-

Soil Organic Matter: Higher organic matter content in soil generally leads to increased adsorption of this compound, which can decrease its bioavailability for microbial degradation and leaching. However, some studies suggest that higher organic matter can also support a larger and more active microbial population, potentially enhancing the degradation rate.

-

Clay Content: Similar to organic matter, a higher clay content increases the adsorption of this compound to soil particles, reducing its mobility.

-

Soil Temperature: Temperature significantly affects the rate of both microbial and chemical degradation processes. Higher temperatures generally accelerate the degradation of this compound, leading to a shorter half-life. Adsorption of this compound onto soil has been shown to be an endothermic process, becoming more favorable at higher temperatures.

-

Soil Moisture: Soil moisture content influences microbial activity and the availability of the herbicide. Higher moisture levels can enhance microbial degradation. Under submerged or flooded conditions, typical of rice paddies, anaerobic degradation pathways become more prominent.

-

Soil pH: The pH of the soil can influence the chemical stability and microbial degradation of herbicides. While specific quantitative data on the effect of pH on this compound degradation is limited, soil pH is a known factor affecting herbicide persistence in general.

Mobility and Adsorption in Soil

The mobility of this compound in soil, which determines its potential to leach into groundwater, is primarily controlled by its adsorption to soil particles. Due to its relatively high octanol-water partition coefficient (Log Kow = 4.08), this compound has a tendency to adsorb to the organic matter and clay fractions of the soil.

The adsorption behavior is often described by the Freundlich isotherm model. The adsorption-desorption process is influenced by soil organic matter and clay content, with adsorption being stronger in soils with higher levels of these components. Desorption of this compound often exhibits hysteresis, indicating that it is not easily released back into the soil solution once adsorbed.

Table of Soil Adsorption and Half-Life Data for this compound

| Parameter | Soil Type | Condition | Value | Reference |

| DT₅₀ (Half-life) | Sandy Clay Loam | Field | 3.9 - 10.0 days | |

| Clay Soil | Flooded Field | 30.1 days | ||

| Alluvial Soil | Photolysis (Sunlight) | 30.0 hours | ||

| Black Cotton Soil | Photolysis (Sunlight) | 30.1 hours | ||

| Kd (Adsorption Coefficient) | Sodic Soil | Batch Equilibrium | 37 - 640 mg/kg | |

| Koc (Organic Carbon-normalized Adsorption Coefficient) | Not Specified | Estimated | >500 L/kg (indicative of low mobility) |

Experimental Protocols

Standardized methods are crucial for the reliable assessment of the environmental fate of herbicides like this compound. The following sections outline the general methodologies for key experiments.

Soil Incubation Study (Aerobic/Anaerobic Degradation)

This experiment, often following OECD Guideline 307, is designed to determine the rate and pathway of degradation in soil under controlled laboratory conditions.

Caption: Workflow for a typical soil incubation study.

Methodology:

-

Soil Preparation: Collect fresh soil from a relevant agricultural field, remove debris, and sieve (e.g., through a 2 mm mesh). Characterize the soil for properties such as pH, texture, organic carbon content, and microbial biomass.

-

Treatment: Treat replicate soil samples with a known concentration of this compound, often using a ¹⁴C-radiolabeled compound to facilitate mass balance studies and identification of metabolites. A solvent is typically used to ensure even distribution, which is then allowed to evaporate.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, the soil is flooded with water, and the system is purged with an inert gas like nitrogen.

-

Sampling and Analysis: At specified time intervals, sacrifice replicate samples. Extract the soil with appropriate solvents (e.g., methanol, acetonitrile, dichloromethane). Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) for quantification of the parent compound and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of degradation products.

-

Data Analysis: Plot the concentration of this compound over time to determine the degradation kinetics and calculate the DT₅₀ and DT₉₀ values.

Adsorption/Desorption Study (Batch Equilibrium Method)

This method, often based on OECD Guideline 106, is used to determine the extent to which a substance is adsorbed to soil and its potential for desorption.

Methodology:

-

Soil and Solution Preparation: Use characterized soil samples. Prepare a series of this compound solutions of known concentrations in a 0.01 M CaCl₂ solution (to maintain a constant ionic strength).

-

Adsorption Phase: Add a known mass of soil to each this compound solution in a centrifuge tube. Shake the tubes at a constant temperature for a predetermined equilibrium time (e.g., 24 hours).

-

Equilibrium Analysis: After equilibration, centrifuge the tubes to separate the soil from the solution. Analyze the supernatant for the concentration of this compound. The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

Desorption Phase: To the soil pellet from the adsorption phase, add a fresh solution of 0.01 M CaCl₂. Shake again for the same equilibrium period.

-

Desorption Analysis: Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

-

Data Analysis: Use the data to construct adsorption and desorption isotherms (e.g., Freundlich or Langmuir) and calculate the adsorption (Kd) and organic carbon-normalized (Koc) coefficients.

Caption: Workflow for a batch equilibrium adsorption/desorption study.

Conclusion

The environmental fate of this compound in soil is a multifaceted process influenced by a dynamic interplay of biotic and abiotic factors. Microbial degradation and photolysis are the principal mechanisms driving its dissipation. The persistence of this compound is highly dependent on soil properties such as organic matter and clay content, as well as environmental conditions like temperature and moisture. Its moderate to high adsorption to soil particles suggests a low potential for leaching into groundwater under most conditions. A thorough understanding of these processes, supported by standardized experimental protocols, is essential for the effective and environmentally responsible use of this compound in agriculture. Further research focusing on the identification and toxicological assessment of its degradation products will continue to enhance our understanding of its overall environmental impact.

References

Bioavailability of Pretilachlor in Different Soil Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretilachlor, a chloroacetanilide herbicide, is extensively used for pre-emergence weed control in rice cultivation. Its efficacy and environmental fate are intrinsically linked to its bioavailability in the soil, which is governed by a complex interplay of soil properties and environmental factors. This technical guide provides an in-depth analysis of the bioavailability of this compound in various soil types, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts to aid researchers and scientists in understanding and predicting its behavior in the terrestrial environment.

The bioavailability of this compound dictates its accessibility to target weeds, as well as its susceptibility to degradation and potential for off-site transport. A thorough understanding of these processes is paramount for optimizing its agronomic use while minimizing environmental risks, such as groundwater contamination. This guide synthesizes findings from multiple studies to present a comprehensive overview of the factors influencing this compound's sorption, degradation, and overall bioavailability.

Quantitative Data on this compound Bioavailability

The bioavailability of this compound is significantly influenced by soil composition. The following tables summarize key parameters—Freundlich adsorption coefficient (Kf), organic carbon-normalized adsorption coefficient (Koc), and half-life (DT50)—across different soil types.

Disclaimer: The data presented below are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions may have varied between sources.

Table 1: Adsorption Coefficients of this compound in Different Soil Types

| Soil Type | Freundlich Adsorption Coefficient (Kf) (µg1-1/n g-1 mL1/n) | Organic Carbon-Normalized Adsorption Coefficient (Koc) (mL g-1) | Reference |

| Loamy Sand | 0.834 ± 0.066 | Not Reported | [1] |

| Sandy Loam | 1.125 ± 0.071 | Not Reported | [1] |

| Clay Loam | 1.422 ± 0.071 | Not Reported | [1] |

Table 2: Half-life (DT50) of this compound in Different Soil Types

| Soil Type | Half-life (DT50) (days) | Application Rate ( kg/ha ) | Experimental Conditions | Reference |

| Sandy Clay Loam | 3.9 - 10.0 | 0.75 - 1.5 | Field Study | [2] |

| Clay Loam | 12.44 (mean) | Not Specified | Field Study | [3] |

| Clay Soil | 30.13 | Not Specified | Flooded Field Condition | |

| Loamy Sand | 26.32 - 61.36 | Not Specified | Laboratory Study | |

| Sandy Loam | 30.15 - 65.13 | Not Specified | Laboratory Study | |

| Clay Loam | 37.12 - 77.63 | Not Specified | Laboratory Study |

Key Factors Influencing this compound Bioavailability

The bioavailability of this compound in soil is not static; it is a dynamic process influenced by a multitude of factors. These can be broadly categorized into soil properties, environmental conditions, and the chemical characteristics of this compound itself.

-

Soil Properties:

-

Organic Matter: Soil organic matter is a primary sorbent for this compound. Higher organic matter content generally leads to increased adsorption, thereby reducing its concentration in the soil solution and lowering its bioavailability for plant uptake and microbial degradation.

-

Clay Content and Type: Clay minerals, with their large surface area and charged surfaces, significantly contribute to the adsorption of this compound. The order of adsorption is often correlated with clay content: clay loam > sandy loam > loamy sand.

-

Soil pH: The pH of the soil can influence the surface charge of soil colloids and the chemical speciation of the herbicide, although for non-ionic herbicides like this compound, the effect is generally less pronounced than for ionizable pesticides.

-

Cation Exchange Capacity (CEC): Soils with a higher CEC, often associated with higher clay and organic matter content, tend to exhibit greater adsorption of this compound.

-

-

Environmental Factors:

-

Temperature: Higher temperatures can increase the rate of microbial and chemical degradation of this compound, thus reducing its persistence. Conversely, adsorption can be an exothermic or endothermic process, meaning temperature can either increase or decrease sorption depending on the specific soil-herbicide interaction.

-

Moisture Content: Soil moisture influences this compound's partitioning between the soil solid and solution phases. In drier soils, this compound is more strongly adsorbed and less available. Adequate moisture is also essential for microbial activity, which is a key degradation pathway.

-

Microbial Activity: The degradation of this compound is predominantly a microbial process. Soil conditions that favor a diverse and active microbial community, such as optimal moisture, temperature, and nutrient availability, will enhance the breakdown of the herbicide.

-

The interplay of these factors determines the ultimate fate and bioavailability of this compound in the soil environment.

Caption: Factors influencing the bioavailability of this compound in soil.

Experimental Protocols

Accurate assessment of this compound's bioavailability relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key experiments based on internationally recognized guidelines and published research.

Soil Collection and Characterization

-

Soil Sampling: Collect soil samples from the A horizon (0-20 cm depth) of the desired locations.

-

Sample Preparation: Air-dry the soil samples at room temperature and sieve them through a 2-mm mesh to remove stones and large organic debris.

-

Physicochemical Characterization: Analyze the soil for the following parameters:

-

Textural analysis: Determine the percentage of sand, silt, and clay using the pipette or hydrometer method.

-

pH: Measure in a 1:2.5 soil-to-water or 0.01 M CaCl2 solution.

-

Organic Carbon Content: Determine using the Walkley-Black method or a TOC analyzer.

-

Cation Exchange Capacity (CEC): Measure using the ammonium acetate method.

-

Adsorption-Desorption Study (Batch Equilibrium Method - adapted from OECD Guideline 106)

This method is used to determine the extent to which this compound is adsorbed by the soil and the ease with which it can be desorbed.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in 0.01 M CaCl2. Create a series of working solutions of varying concentrations (e.g., 0.5, 1, 2, 5, 10 mg L-1) by diluting the stock solution with 0.01 M CaCl2.

-

Adsorption Phase:

-

Place a known mass of air-dried soil (e.g., 5 g) into centrifuge tubes.

-

Add a specific volume (e.g., 25 mL) of each working solution to the tubes, resulting in a 1:5 soil-to-solution ratio.

-

Include control samples without soil to account for any potential adsorption to the container walls.

-

Shake the tubes on a mechanical shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature (e.g., 25°C).

-

Centrifuge the tubes at a high speed (e.g., 4000 rpm) for a sufficient time (e.g., 20 minutes) to separate the solid and liquid phases.

-

Filter the supernatant and analyze for the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the amount of this compound adsorbed to the soil by subtracting the equilibrium concentration from the initial concentration.

-

-

Desorption Phase:

-

After removing the supernatant from the adsorption phase, add a fresh volume of 0.01 M CaCl2 (without this compound) to the soil pellet.

-

Resuspend the soil and shake for the same equilibrium time as in the adsorption phase.

-

Centrifuge and analyze the supernatant for the amount of desorbed this compound.

-

Repeat this step for several cycles to assess the extent of desorption.

-

Degradation Study (Aerobic Soil Metabolism - adapted from OECD Guideline 307)

This study determines the rate of this compound degradation in soil under controlled aerobic conditions.

-

Soil Treatment: Treat a known mass of fresh, sieved soil with a solution of this compound to achieve a desired concentration. Ensure uniform distribution of the herbicide.

-

Incubation: Place the treated soil into incubation vessels (e.g., biometer flasks) and adjust the moisture content to a specific level (e.g., 40-60% of water holding capacity).

-

Aerobic Conditions: Maintain aerobic conditions by continuously supplying a stream of humidified, CO2-free air.

-

Incubation Conditions: Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), remove replicate samples.

-

Extraction and Analysis:

-

Extract this compound and its potential metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile, methanol).

-

Analyze the extracts using a suitable analytical technique (e.g., HPLC-UV, LC-MS/MS) to quantify the concentration of the parent compound and identify major degradation products.

-

-

Data Analysis: Plot the concentration of this compound against time and determine the degradation kinetics. Calculate the half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Caption: Experimental workflow for assessing this compound bioavailability.

Degradation Pathway of this compound

The primary mechanism for this compound degradation in soil is microbial metabolism. Under anaerobic conditions, which are prevalent in paddy fields where this compound is commonly used, the degradation proceeds through specific pathways. One identified pathway involves the transformation into metabolites such as 2-chloro-N-(2,6-diethylphenyl) acetamide and 2,6-diethylaniline.

Caption: Anaerobic degradation pathway of this compound in soil.

Conclusion

The bioavailability of this compound in soil is a multifaceted process that is heavily dependent on the physicochemical properties of the soil, particularly organic matter and clay content, as well as prevailing environmental conditions. Higher sorption in clay-rich and organic matter-rich soils leads to reduced bioavailability, which can result in longer persistence. Conversely, conditions that promote microbial activity accelerate its degradation.

The data and protocols presented in this guide offer a foundational understanding for researchers and scientists. For accurate site-specific risk assessment and efficacy evaluation, it is crucial to conduct experiments using the soil types and environmental conditions relevant to the area of interest. The standardized methodologies outlined provide a robust framework for generating comparable and reliable data on the bioavailability and environmental fate of this compound. This knowledge is essential for the development of sustainable weed management strategies and for safeguarding environmental health.

References

The Dissection of a Selective Herbicide: A Technical Guide to the History and Development of Pretilachlor

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Historical Perspective

Pretilachlor, a member of the chloroacetamide class of herbicides, was first developed in 1979 by Ciba-Geigy AG (now Syngenta).[1] It emerged as a selective, pre-emergence herbicide primarily for controlling annual grasses, sedges, and some broadleaf weeds in transplanted and seeded rice crops.[2] Marketed under trade names like Rifit® and Sofit®, this compound provided a crucial tool for weed management in rice cultivation, a staple food source for a significant portion of the global population. Its development marked a significant advancement in providing effective, early-season weed control, thereby protecting crop yields from competitive pressure during critical growth stages.

This guide provides a comprehensive technical overview of this compound, covering its chemical synthesis, mechanism of action, herbicidal activity, and the experimental methodologies used in its evaluation.

Chemical Properties and Formulations

This compound is chemically known as 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide. It is a pale yellow, oily liquid with low water solubility but is soluble in various organic solvents. Its primary application is as a soil-applied, pre-emergence herbicide, forming a barrier that affects weeds during germination.

To facilitate its application and enhance efficacy, this compound is available in several formulations, most commonly as an Emulsifiable Concentrate (EC). Granular formulations are also used for soil application. Recent research has explored nanoformulations, such as microemulsions, to improve stability and herbicidal activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₂₆ClNO₂ | |

| CAS Number | 51218-49-6 | |

| Appearance | Pale Yellow Liquid/Crystalline Solid | |

| Water Solubility | 50 mg/L (at 20°C) | - |

| Mode of Action | Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis | |

| HRAC Group | Group K3 | |

| WSSA Group | Group 15 |

Synthesis and Manufacturing

The industrial synthesis of this compound is a multi-step chemical process designed for high yield and purity. While several synthetic routes exist, a common industrial method involves three main stages: ether formation, reductive amination, and acylation.

The process begins with the reaction of sodium n-propoxide and 2-chloroacetaldehyde dimethyl acetal to form an intermediate, 3-propoxypropionaldehyde. This intermediate then undergoes reductive amination with 2,6-diethylaniline. The final step is the acylation of the resulting aminoether with chloroacetyl chloride to yield the active this compound compound.

Manufacturing facilities require specialized equipment, including corrosion-resistant reactors capable of handling high pressures and temperatures, distillation columns for purification, and mixing vessels for formulation.

Mechanism of Action

This compound functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are critical components of various cellular structures, including cuticular waxes and membranes, and are essential for cell division and expansion.

The herbicide is absorbed primarily by the germinating shoots (hypocotyls and coleoptiles) and, to a lesser extent, by the roots. It does not inhibit seed germination itself but stops the growth of the emerging seedling. The specific molecular target is the VLCFA elongase enzyme complex located in the endoplasmic reticulum. By inhibiting this enzyme, this compound disrupts the formation of fatty acids with more than 18 carbon atoms. This leads to a cascade of effects, including the failure of shoots to emerge properly from the coleoptile (resulting in a "buggy-whip" appearance in grasses), stunted growth, and ultimately, the death of the weed seedling.

Herbicidal Spectrum and Crop Selectivity

This compound is effective against a broad spectrum of annual weeds commonly found in rice paddies.

Table 2: Weeds Controlled by this compound in Rice

| Weed Type | Species | Common Name | Reference(s) |

| Grasses | Echinochloa crus-galli | Barnyardgrass | |

| Echinochloa colona | Jungle Rice | - | |

| Leptochloa chinensis | Chinese Sprangletop | ||

| Sedges | Cyperus difformis | Smallflower Umbrella Sedge | - |

| Cyperus iria | Rice Flatsedge | - | |

| Fimbristylis miliacea | Globe Fringerush | - | |

| Broadleaf | Marsilea quadrifoliata | Water Clover |

The selectivity of this compound in rice, particularly direct-seeded rice which can be susceptible to injury, is significantly enhanced by the use of a safener, fenclorim. Fenclorim works by inducing the rice plant to produce higher levels of glutathione S-transferase (GST) enzymes. These enzymes rapidly metabolize and detoxify the this compound molecule, rendering it harmless to the crop while maintaining its herbicidal activity on target weeds, which cannot perform this rapid detoxification. This mechanism allows for effective weed control without causing significant phytotoxicity to the rice crop. Studies have shown that the application of fenclorim can increase rice yield by over 50% in the presence of this compound by mitigating herbicide injury.

Experimental Protocols

The evaluation of a herbicide like this compound involves a series of controlled experiments in greenhouse and field settings to determine its efficacy, crop safety, and environmental behavior.

Protocol for Greenhouse Efficacy and Selectivity Bioassay

This protocol outlines a standard whole-plant bioassay to determine the dose-response of target weeds and the crop to this compound.

-

Plant Preparation:

-

Seeds of target weeds (e.g., Echinochloa crus-galli) and the crop (e.g., Oryza sativa) are sown in 10 cm pots filled with a standardized soil mix.

-

Pots are placed in a greenhouse with controlled temperature (e.g., 28/22°C day/night) and light conditions.

-

Plants are grown to a specific stage, typically the 2-3 leaf stage for post-emergence tests, or treated immediately after sowing for pre-emergence tests.

-

-

Herbicide Application:

-

A stock solution of this compound (technical grade or formulated product) is prepared. A series of dilutions are made to create a range of application rates (e.g., 0, 0.5x, 1x, 2x, 4x the recommended field rate).

-

The herbicide is applied using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) to ensure uniform coverage.

-

An untreated control group is included for comparison.

-

-

Data Collection and Analysis:

-

Assessments are made 21-28 days after treatment.

-

Efficacy is evaluated by visual injury ratings (0% = no effect, 100% = plant death) and by measuring plant biomass (fresh or dry weight).

-

Data is expressed as a percentage of the untreated control.

-

Dose-response curves are generated using statistical software to calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each species.

-

References

Pretilachlor's Impact on Microbial Communities in Paddy Fields: An In-depth Technical Guide

Abstract

Pretilachlor (2-chloro-2',6'-diethyl-N-(2-propoxyethyl) acetanilide) is a selective, pre-emergence herbicide extensively used in paddy fields to control annual grasses, sedges, and broad-leaved weeds.[1][2] While effective for weed management, its application introduces a xenobiotic compound into a complex ecosystem, raising concerns about its non-target effects on soil microbial communities. These communities are fundamental to paddy field health, driving nutrient cycling, organic matter decomposition, and overall soil fertility. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's interactions with soil microbiota. It synthesizes quantitative data on the herbicide's impact on microbial populations, biomass, and enzymatic activities, details relevant experimental protocols, and illustrates key processes through workflow and pathway diagrams. The findings indicate that the impact of this compound is largely dose-dependent. At the recommended application rates, the effects are often transient and minimal, but at higher concentrations, significant and more lasting negative effects on microbial parameters are observed.[3][4]

Effects on Microbial Populations and Biomass

The application of this compound can induce significant, though often temporary, shifts in the abundance and composition of soil microbial populations. The extent of this impact is closely linked to the applied concentration.

1.1 Dose-Dependent Impacts

Studies consistently show that at recommended doses (RD), typically around 600 g a.i. ha⁻¹, this compound does not cause significant long-term changes to microbial communities compared to untreated control soils.[3] However, at higher doses, such as double (2RD) and ten times the recommended dose (10RD), a significant reduction in the populations of bacteria, actinomycetes, fungi, and asymbiotic nitrogen fixers has been recorded. Similarly, soil microbial biomass carbon (SMBC), a key indicator of microbial abundance and soil health, is also negatively affected at these elevated concentrations.

Some studies have noted an initial increase in microbial populations following herbicide application, which is later followed by a decline. This may be due to some microbes utilizing the herbicide as a carbon source once the initial toxic shock subsides.

1.2 Quantitative Data Summary

The following table summarizes the quantitative impact of different this compound concentrations on key microbial groups and soil microbial biomass carbon (SMBC).

| Parameter | Treatment Dose | Observation | Source |

| Bacteria | 10x Recommended Dose (10RD) | Significantly reduced population | |

| Recommended Dose (RD) | No significant changes compared to control | ||

| Actinomycetes | 10x Recommended Dose (10RD) | Significantly reduced population | |

| Recommended Dose (RD) | No significant changes compared to control | ||

| Fungi | 10x Recommended Dose (10RD) | Significantly reduced population | |

| Recommended Dose (RD) | No significant changes compared to control | ||

| Asymbiotic N-Fixers | 10x Recommended Dose (10RD) | Significantly reduced population | |

| Recommended Dose (RD) | No significant changes compared to control | ||

| Microbial Biomass Carbon (MBC) | 10x Recommended Dose (10RD) | Significantly reduced | |

| Recommended Dose (RD) | No significant changes compared to control |

Impact on Soil Enzymatic Activities

Soil enzymes are crucial for catalyzing biochemical reactions involved in nutrient cycling. Their activity levels are sensitive indicators of soil health and can be disturbed by pesticide application.

2.1 Response of Key Enzymes

The response of soil enzymes to this compound application is variable and enzyme-specific.

-

Dehydrogenase: This enzyme, an indicator of overall microbial activity, is consistently inhibited by this compound. Twenty days after application, dehydrogenase activity was inhibited by 27%, 28%, and 40% at recommended (RD), double (2RD), and ten times the recommended dose (10RD), respectively.

-

Fluorescein Diacetate (FDA) Hydrolase: In contrast, FDA hydrolase activity, which also reflects general microbial activity, was observed to increase within the first 25 days post-application by 29% (RD), 36% (2RD), and 10% (10RD).

-

Phosphatases: Alkaline phosphatase activity showed significant short-term changes, lasting up to 25 days after application, while acid phosphatase activity was generally not influenced.

-

Urease and β-Glucosidase: Studies have reported that urease and β-glucosidase activities were not significantly influenced by this compound application at various doses, or did not show a consistent trend. However, some research indicates a significant reduction in urease activity in the initial 15 days, which later recovers.

2.2 Quantitative Data Summary

The table below presents the quantitative effects of this compound on the activities of key soil enzymes.

| Enzyme | Treatment Dose | Observation (Time Post-Application) | Source |

| Dehydrogenase | RD (600 g a.i. ha⁻¹) | 27% inhibition (20 days) | |

| 2RD (1200 g a.i. ha⁻¹) | 28% inhibition (20 days) | ||

| 10RD (6000 g a.i. ha⁻¹) | 40% inhibition (20 days) | ||

| FDA Hydrolase | RD | 29% increase (within 25 days) | |

| 2RD | 36% increase (within 25 days) | ||

| 10RD | 10% increase (within 25 days) | ||

| Alkaline Phosphatase | RD, 2RD, 10RD | Significant transitory changes (up to 25 days) | |

| Acid Phosphatase | RD, 2RD, 10RD | Not significantly influenced | |

| Urease | RD, 2RD, 10RD | Not significantly influenced / Initial reduction | |

| β-Glucosidase | RD, 2RD, 10RD | No specific trend observed |

Degradation and Persistence of this compound

The persistence of this compound in the paddy environment is a key factor determining the duration of its impact on microbial communities. Microbial degradation is a primary pathway for the dissipation of this herbicide.

3.1 Microbial Role in Degradation

The breakdown of chloroacetanilide herbicides like this compound in soil is primarily driven by both aerobic and anaerobic microorganisms. Several bacterial strains capable of degrading this compound under anaerobic conditions have been isolated from paddy soil, including Pseudomonas sp. Pr1, Proteiniclasticum sp. Pr2, and Paracoccus denitrificans Pr3. These microbes can utilize the herbicide as a source of carbon and energy. The degradation process involves the transformation of the parent compound into various metabolites, such as 2-chloro-N-(2,6-diethylphenyl) acetamide and 2,6-dimethylaniline.

3.2 Persistence in Soil and Water

The half-life (DT50) of this compound varies depending on the environmental matrix (soil vs. water) and the applied concentration. Dissipation is generally faster in paddy water than in soil or sediment. The herbicide's tendency to adsorb to soil and sediment particles contributes to its longer persistence in those compartments.

The following table summarizes the reported half-life values for this compound.

| Environment | Treatment Dose | Half-Life (DT50) in Days | Source |

| Soil | RD (600 g a.i. ha⁻¹) | 16.90 | |

| 2RD (1200 g a.i. ha⁻¹) | 17.76 | ||

| 10RD (6000 g a.i. ha⁻¹) | 36.47 | ||

| Field Condition (unspecified dose) | 15.01 - 28.76 | ||

| Water | Field Condition (unspecified dose) | 2.0 | |

| Field Condition (unspecified dose) | 4.68 - 6.77 |

Key Experimental Protocols

To ensure reproducibility and comparability of results, standardized methodologies are essential. The following sections outline typical protocols used in studies assessing the non-target effects of this compound.

4.1 Study Design and Herbicide Application

A typical experimental setup involves treating soil microcosms or field plots with different concentrations of this compound.

-

Control: No herbicide application.

-

Recommended Dose (RD): 600 g active ingredient (a.i.) per hectare.

-

2x Recommended Dose (2RD): 1200 g a.i. ha⁻¹.

-

10x Recommended Dose (10RD): 6000 g a.i. ha⁻¹. Soil samples are collected at various time intervals after application (e.g., 0, 5, 10, 20, 30, 45 days) for analysis.

4.2 Enumeration of Microbial Populations

The viable counts of different microbial groups are typically determined using the serial dilution plate technique.

-

Sample Preparation: A known weight of soil (e.g., 10 g) is suspended in a sterile diluent (e.g., 90 mL of 0.85% saline). The suspension is serially diluted.

-

Plating: Aliquots from appropriate dilutions are plated onto specific growth media.

-

Bacteria: Nutrient Agar or Tryptic Soy Agar.

-

Fungi: Martin's Rose Bengal Agar or Potato Dextrose Agar (often amended with an antibacterial agent).

-

Actinomycetes: Kenknight and Munaier's Medium or Starch Casein Agar.

-

-

Incubation and Counting: Plates are incubated under suitable conditions (temperature, time), and colonies are counted. Results are expressed as colony-forming units (CFU) per gram of dry soil.

4.3 Determination of Soil Microbial Biomass Carbon (MBC)

The chloroform fumigation-extraction method is a standard procedure.

-

Fumigation: One set of moist soil samples is fumigated with ethanol-free chloroform for 24 hours in a vacuum desiccator. A parallel non-fumigated set serves as the control.

-

Extraction: After removing the chloroform, both fumigated and non-fumigated soils are extracted with a solution of 0.5 M K₂SO₄.

-

Analysis: The amount of organic carbon in the extracts is determined, typically by dichromate digestion or with a TOC analyzer.

-

Calculation: MBC is calculated as: MBC = (Organic C in fumigated soil - Organic C in non-fumigated soil) / kEC, where kEC is an extraction efficiency factor (commonly 0.45).

4.4 Microbial Community Structure and Data Analysis Workflow

Modern studies employ molecular techniques to assess the impact on microbial community structure and diversity. The workflow below illustrates the key steps from sample collection to data interpretation.

Summary and Conclusion

The impact of the herbicide this compound on the microbial communities of paddy fields is a function of its concentration and persistence.

-

Dose-Dependency: At the agronomically recommended application rates, this compound appears to be relatively safe, with most studies reporting no significant, long-lasting adverse effects on the overall microbial population, biomass, or enzymatic activities. The microbial community demonstrates resilience, often recovering from any initial, transient disruption.

-

High-Dose Effects: Conversely, at concentrations significantly exceeding the recommended dose (e.g., 10-fold), this compound exerts clear toxic effects, leading to a significant reduction in the populations of key microbial groups like bacteria, fungi, and nitrogen fixers, and inhibiting the activity of crucial soil enzymes.

-

Degradation: Soil microorganisms play a vital role in the degradation of this compound, breaking it down into less harmful metabolites. The herbicide's half-life is considerably shorter in paddy water than in soil, where it is more persistent due to adsorption.

References

- 1. plantarchives.org [plantarchives.org]

- 2. researchgate.net [researchgate.net]

- 3. Non-target effects of this compound on microbial properties in tropical rice soil | Semantic Scholar [semanticscholar.org]

- 4. Non-target effects of this compound on microbial properties in tropical rice soil - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Pretilachlor in Echinochloa crus-galli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pretilachlor, a chloroacetamide herbicide, is a critical tool for the pre-emergence control of Echinochloa crus-galli (barnyardgrass), a pervasive and damaging weed in rice cultivation. Its efficacy stems from the inhibition of several key physiological processes, primarily the biosynthesis of very-long-chain fatty acids (VLCFAs), which is essential for cell division and growth. This technical guide provides an in-depth analysis of the molecular targets of this compound in E. crus-galli, summarizing quantitative data on its inhibitory effects, detailing relevant experimental protocols, and visualizing the implicated molecular pathways. Understanding these mechanisms is paramount for optimizing herbicide efficacy, managing resistance, and developing novel weed control strategies.

Primary Molecular Target: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

The principal mode of action for this compound, and chloroacetamide herbicides in general, is the disruption of cell division and growth by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs)[1]. VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial components of various cellular structures, including membranes and cuticular waxes.

The biosynthesis of VLCFAs is carried out by a multi-enzyme complex located in the endoplasmic reticulum, known as the fatty acid elongase (FAE) or VLCFA elongase complex. This complex sequentially adds two-carbon units to an acyl-CoA primer. The key rate-limiting step, and the primary target of this compound, is the initial condensation reaction catalyzed by 3-ketoacyl-CoA synthase (KCS). By inhibiting KCS, this compound prevents the elongation of fatty acid chains, leading to a depletion of VLCFAs. This disruption of VLCFA synthesis has downstream effects on cell membrane integrity, cell plate formation during mitosis, and overall seedling development, ultimately causing the death of the emerging weed seedling.

Signaling Pathway: VLCFA Biosynthesis and Inhibition by this compound

The following diagram illustrates the VLCFA elongation cycle and the point of inhibition by this compound.

Secondary Molecular Targets and Physiological Effects

While VLCFA inhibition is the primary mechanism, research indicates that this compound also affects other metabolic processes in Echinochloa crus-galli, contributing to its herbicidal activity.

Inhibition of α-Amylase Activity

Studies have shown that this compound can inhibit the activity of α-amylase in germinating E. crus-galli seeds. α-Amylase is a crucial enzyme responsible for the breakdown of starch into soluble sugars, which provide the necessary energy for seedling emergence and growth. By inhibiting this enzyme, this compound can further suppress the growth of barnyardgrass.

Interference with Gibberellin Biosynthesis

There is evidence to suggest that chloroacetamide herbicides may interfere with the biosynthesis of gibberellins. Gibberellins are plant hormones that regulate various developmental processes, including seed germination, stem elongation, and flowering. Inhibition of gibberellin synthesis would lead to stunted growth, a symptom consistent with this compound application.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various physiological parameters in Echinochloa species, with a focus on E. crus-galli.

Table 1: Inhibition of Seedling Growth in Echinochloa Species by this compound

| Species | Parameter | This compound Concentration (mg/L) | Inhibition Rate (%) |

| E. crus-galli | Seedling Height | 1.0 | 75.3 |

| E. crus-galli | Coleoptile Cell Length | 1.0 | 48.2 |

| E. crus-galli | Leaf Cell Length | 1.0 | 41.5 |

Data adapted from a study on tolerance to this compound in eight species of Echinochloa.

Table 2: Inhibition of α-Amylase Activity in Echinochloa Species by this compound

| Species | This compound Concentration (mg/L) | Inhibition Rate (%) |

| E. crus-galli | 1.0 | 68.4 |

Data adapted from a study on tolerance to this compound in eight species of Echinochloa.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide protocols for key experiments related to this compound's molecular targets.

Protocol for Very-Long-Chain Fatty Acid Elongase (VLCFAE) Inhibition Assay

This protocol is adapted from methodologies used for assaying VLCFAE activity in plants and is suitable for investigating the inhibitory effects of this compound on E. crus-galli.

Objective: To determine the in vitro effect of this compound on VLCFA elongase activity.

Materials:

-

E. crus-galli seedlings (etiolated, 3-5 days old)

-

Extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 2 mM MgCl₂, 1 mM DTT, 0.4 M sucrose)

-

Radiolabeled [¹⁴C]malonyl-CoA

-

Acyl-CoA substrates (e.g., C18:0-CoA, C20:0-CoA)

-

Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 2 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.5 mM NADH, 0.5 mM NADPH)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Microcentrifuge and tubes

-

Homogenizer

Procedure:

-

Microsome Isolation:

-

Homogenize etiolated E. crus-galli seedlings in ice-cold extraction buffer.

-

Filter the homogenate through layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 10 minutes to pellet mitochondria and chloroplasts.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of extraction buffer.

-

-

Enzyme Assay:

-

Set up reaction tubes containing the reaction buffer.

-

Add the acyl-CoA substrate to the tubes.

-

Add varying concentrations of this compound (or solvent control) to the respective tubes.

-

Pre-incubate the tubes at 30°C for 5 minutes.

-

Initiate the reaction by adding the microsomal protein extract and [¹⁴C]malonyl-CoA.

-

Incubate at 30°C for 30-60 minutes.

-

-

Stopping the Reaction and Product Extraction:

-

Stop the reaction by adding a strong base (e.g., 2 M KOH in 80% methanol).

-

Saponify the lipids by heating at 80°C for 1 hour.

-

Acidify the mixture with a strong acid (e.g., concentrated HCl).

-

Extract the fatty acids with a nonpolar solvent (e.g., hexane).

-

-

Quantification:

-

Evaporate the solvent from the extracted fatty acids.

-

Resuspend the fatty acids in a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the inhibition of VLCFAE activity relative to the solvent control.

-

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Pretilachlor in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretilachlor is a widely used chloroacetanilide herbicide for the control of annual grasses, broad-leaved weeds, and sedges in transplanted and direct-seeded rice.[1] Due to its application in paddy fields, there is a potential for contamination of surrounding water bodies, necessitating sensitive and reliable analytical methods for its detection and quantification.[1] This document provides detailed application notes and protocols for the analysis of this compound in water samples, primarily focusing on chromatographic techniques coupled with various detectors. The methodologies described are essential for environmental monitoring, water quality assessment, and regulatory compliance.

Analytical Methods Overview

The determination of this compound in water is predominantly achieved through chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. Sample preparation is a critical step to extract and concentrate the analyte from the water matrix and remove potential interferences. Solid-Phase Extraction (SPE) is a commonly employed technique for this purpose.

Quantitative Data Summary

The performance of various analytical methods for this compound detection in water is summarized in the table below. This allows for a direct comparison of key analytical parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| HPLC-UV | Direct Injection | 0.01 ppm (µg/mL) | 0.03 ppm (µg/mL) | 92-102 | [1] |

| GC-MS | Solid-Phase Extraction | 0.01-0.02 µg/L | - | 81.6-128 | [2] |

| GC-MS/MS | Liquid-Liquid Extraction | 1.0 ppb (µg/L) | 3.0 ppb (µg/L) | - | [3] |

| UHPLC-DAD | Matrix Solid-Phase Dispersion | - | - | - | |

| CE-ECL | Matrix Solid-Phase Dispersion | 0.02 µmol/L | 0.1 µmol/L | 88.7-95.5 (in rice) |

Note: The performance characteristics can vary based on the specific instrumentation, matrix, and experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of this compound in paddy water where higher concentrations might be expected.

a. Sample Preparation: Direct Injection

-

Collect water samples in clean glass bottles.

-

Filter the water samples through a 0.45 µm syringe filter to remove any particulate matter.

-

The filtered sample is now ready for direct injection into the HPLC system.

b. HPLC-UV Conditions

-

Instrument: Agilent 1200 or equivalent

-

Column: Zorbax SB-C18 (5.0 µm, 2.1 x 150 mm) or equivalent

-

Mobile Phase: Acetonitrile/Water (90/10, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 210 nm

-

Column Temperature: 25 °C

c. Calibration Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.01 to 10.0 ppm. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and is suitable for detecting lower concentrations of this compound in various water matrices.

a. Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-filtration: Vacuum-filter the water sample (e.g., 230 mL) through a 1 µm glass fiber filter to remove suspended solids.

-

Cartridge Conditioning: Precondition a C18 SPE cartridge with 10 mL of acetone, followed by 10 mL of ethyl acetate, 10 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to dry out.

-

Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Washing: Wash the cartridge with 2 x 5 mL of deionized water.

-

Drying: Dry the cartridge under vacuum for about 10 minutes to remove residual water.

-

Elution: Elute the trapped this compound from the cartridge with a suitable solvent, such as acetone or a mixture of n-hexane and ethyl ether.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., n-hexane or acetonitrile) for GC-MS analysis.

b. GC-MS Conditions

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column, such as one with a 5% diphenyl - 95% dimethylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless or split (e.g., 1:10 split ratio).

-

Injection Volume: 1-2 µL.

-

Temperature Program:

-

Initial Temperature: e.g., 80°C, hold for 2 min.

-

Ramp: Increase to 280°C at a rate of 10°C/min, hold for 2 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides very high sensitivity and selectivity and is ideal for trace-level analysis of this compound in complex water matrices.

a. Sample Preparation: Solid-Phase Extraction (SPE) Follow the SPE protocol as described for GC-MS analysis. The final reconstituted sample should be in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).

b. LC-MS/MS Conditions

-

Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

-

Column: A reverse-phase C18 column suitable for LC-MS.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an additive like formic acid to improve ionization.

-

Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for this compound for quantification and confirmation.

-

Visualizations

Caption: HPLC-UV workflow for this compound analysis.

Caption: GC-MS workflow with SPE for this compound analysis.

References

Application Notes and Protocols for Greenhouse Bioassay of Pretilachlor Efficacy

Introduction

Pretilachlor is a selective pre-emergence herbicide belonging to the chloroacetamide class, widely utilized for the control of annual grasses, sedges, and some broadleaf weeds in rice cultivation.[1] A greenhouse bioassay is a critical tool for researchers and scientists to evaluate the efficacy of this compound formulations under controlled environmental conditions. This allows for the precise determination of dose-response relationships, assessment of phytotoxicity to target and non-target species, and screening for herbicide resistance.[2] These controlled studies are fundamental in the development of new herbicide products and integrated weed management strategies.[2]

Key Experimental Protocols

A successful greenhouse bioassay for this compound efficacy requires careful attention to experimental design, plant material, growth conditions, and evaluation parameters. The following protocols are synthesized from established research methodologies.

1. Experimental Design

A completely randomized design (CRD) or a randomized complete block design (RCBD) is typically employed for these bioassays.

-

Treatments: Include a range of this compound application rates, a negative control (untreated), and often a positive control (e.g., manual weeding or another standard herbicide). The doses should be selected to establish a clear dose-response curve, often including rates below, at, and above the recommended field application rate.

-

Replications: Each treatment should be replicated at least three to four times to ensure statistical validity.

-

Experimental Unit: The basic experimental unit is typically a pot or tray containing a specific number of plants.

2. Plant Material and Growth Conditions

-

Test Species: Barnyard grass (Echinochloa crus-galli) is a common and critical target weed for this compound and is frequently used in these bioassays. Other relevant weed species or the crop plant itself (e.g., rice, Oryza sativa) can be included to assess selectivity and phytotoxicity.

-

Seed Sourcing and Planting: Use certified seeds of the chosen test species. Seeds are typically sown in pots or trays filled with a sterilized greenhouse potting mix. The seeding density should be uniform across all experimental units.

-

Greenhouse Environment: Maintain controlled conditions to ensure uniform plant growth. A typical environment would be a temperature of 30 ± 4°C with daily irrigation to maintain soil moisture.

3. Herbicide Application

-

Timing: this compound is a pre-emergence herbicide and should be applied to the soil surface before the emergence of the weed seedlings, typically within 1-3 days after sowing (DAS).

-

Application Method: A laboratory sprayer equipped with a flat-fan nozzle is used to ensure uniform application of the herbicide solution at a specified volume per unit area (e.g., 320 L/ha).

4. Data Collection and Evaluation

Several parameters are measured to assess the efficacy of this compound.

-

Phytotoxicity Assessment: Visual assessment of phytotoxicity on the crop and weed species should be conducted at regular intervals after treatment (e.g., 7, 14, and 21 days after application). Symptoms can include stunting, chlorosis (yellowing), necrosis (tissue death), and malformations. A rating scale (e.g., 0-10, where 0 is no injury and 10 is plant death) is often used.

-

Weed Control Efficacy (%): This is a critical parameter and can be calculated based on the reduction in weed density or biomass in the treated pots compared to the untreated control.

-

Plant Height: The height of the test plants is measured from the soil surface to the tip of the tallest leaf at specified time points.

-

Survival Rate: The number of surviving plants in each pot is counted at the end of the bioassay.

5. Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments. If the ANOVA shows a significant effect, a post-hoc test such as Tukey's Test can be used to compare the means of the different treatments.

Data Presentation

Quantitative data from the bioassay should be summarized in clearly structured tables for easy comparison of treatment effects.

Table 1: Effect of Different this compound Doses on Weed Control Efficacy and Phytotoxicity

| Treatment | Application Rate (g a.i./ha) | Weed Control Efficacy (%) at 21 DAT | Phytotoxicity Rating (0-10) at 14 DAT |

| Untreated Control | 0 | 0 | 0 |

| This compound | 300 | 81.19 | 1 |

| This compound | 450 | 91.75 | 1 |

| This compound | 600 | 92.40 | 2 |

| This compound | 1200 | 95.50 | 3 |

| Manual Weeding | N/A | 100 | 0 |

Note: Data is illustrative and synthesized from multiple sources.

Table 2: Effect of Different this compound Doses on Plant Growth Parameters

| Treatment | Application Rate (g a.i./ha) | Plant Height (cm) at 21 DAT | Dry Biomass ( g/pot ) at 21 DAT |

| Untreated Control | 0 | 25.5 | 5.8 |

| This compound | 300 | 15.2 | 2.1 |

| This compound | 450 | 10.8 | 1.2 |

| This compound | 600 | 8.5 | 0.8 |

| This compound | 1200 | 5.1 | 0.3 |

| Manual Weeding | N/A | 26.1 | N/A |

Note: Data is illustrative and synthesized from multiple sources.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the greenhouse bioassay protocol for assessing this compound efficacy.

Caption: Workflow for this compound greenhouse bioassay.

References

Application Notes and Protocols for Pretilachlor in Direct-Seeded Rice Systems

Introduction

Pretilachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical group.[1][2] It is extensively utilized in rice cultivation, particularly in direct-seeded rice (DSR) systems, to manage a broad spectrum of annual grasses, sedges, and some broadleaf weeds.[3][4] The transition from traditional transplanted rice to DSR is driven by the need to reduce labor, water, and energy consumption. However, DSR is highly susceptible to severe weed infestation from the earliest stages of crop growth, making effective early-season weed control critical. This compound addresses this challenge by preventing weed emergence, thereby allowing the rice crop to establish without initial competition.

Mechanism of Action

This compound's mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible weeds. It is absorbed primarily through the hypocotyls, mesocotyls, and coleoptiles of germinating weeds, and to a lesser extent, by the roots. By blocking VLCFA production, this compound disrupts cell division and inhibits the growth of emerging weed seedlings, leading to their death shortly after germination. This selective action allows the rice crop, which is tolerant, to grow with minimal harm.

Caption: Mechanism of action of this compound in weeds.

Application Protocols

For optimal efficacy, this compound should be applied as a pre-emergence herbicide to a well-prepared, moist seedbed.

-

Formulations: Commonly available as an Emulsifiable Concentrate (EC), often combined with a crop safener (e.g., fenclorim) to enhance rice tolerance. Granular (GR) formulations are also used.

-

Application Timing: Application is critical and should occur after seeding but before weed emergence. The ideal window is typically 0 to 4 days after sowing (DAS).

-

Dosage: Application rates vary depending on soil type, weed pressure, and formulation. Recommended rates generally range from 300 to 750 g a.i./ha (grams of active ingredient per hectare). Higher experimental doses up to 1200 g a.i./ha have been tested and shown to be effective without significant phytotoxicity to rice.

-

Application Method:

-

EC Formulations: Apply using a calibrated sprayer (e.g., knapsack sprayer) with a spray volume of approximately 200-320 L/ha to ensure uniform coverage.

-

GR Formulations: Can be mixed with dry sand (20-25 kg) and broadcasted uniformly into a field with 2-3 cm of standing water.

-

-

Water Management: The soil must be saturated at the time of application for the herbicide to be effective. A thin film of water should be maintained for 2-3 days after application, avoiding drainage or fresh irrigation during this period.

-

Sequential and Combination Applications: For broad-spectrum, season-long control, a single application of this compound may be insufficient.

-

Tank Mixes: this compound can be formulated or mixed with other herbicides like pyribenzoxim or bensulfuron-methyl for a wider weed control spectrum.

-

Sequential Application: A common and highly effective strategy is to follow a pre-emergence application of this compound with a post-emergence herbicide (e.g., Bispyribac-sodium or 2,4-D) at 20-25 DAS to control weeds that escape the initial treatment.

-

Data on Efficacy, Crop Safety, and Yield

Quantitative data from various studies demonstrate the effectiveness of this compound in DSR systems.

Table 1: Efficacy of this compound on Weed Control in Direct-Seeded Rice

| Treatment (g a.i./ha) | Weed Species | Weed Control Efficiency (%) | Reference |

|---|---|---|---|

| This compound @ 600 | Echinochloa crus-galli (Barnyard Grass), Broadleaf weeds, Sedges | 82.65 - 91.75 | |

| This compound @ 1200 | Echinochloa crus-galli, Broadleaf weeds, Sedges | 84.40 - 92.40 | |

| This compound + Pyribenzoxim @ 480 | Echinochloa crus-galli | 90 | |

| This compound + Pyribenzoxim @ 480 | Bolboschoenus planiculmis (Bulrush) | 70 | |

| This compound @ 300 | Weedy Rice | 15 - 26 (biomass reduction) |

| this compound @ 900 | Weedy Rice | 41 - 54 (biomass reduction) | |

Table 2: Effect of this compound Application on Direct-Seeded Rice Grain Yield

| Treatment (g a.i./ha) | Grain Yield ( kg/ha ) | Comparison | Reference |

|---|---|---|---|

| Weedy Check | 517 | - | |

| This compound + Pyribenzoxim @ 480 (+ Thiobencarb) | 4,761 | Statistically same as 2x dose | |

| This compound + Pyribenzoxim @ 960 (+ Thiobencarb) | 4,827 | Statistically same as 1x dose | |

| This compound @ 600 | 4,630 | - | |

| This compound @ 1200 | 4,630+ (statistically at par with 600 g/ha) | - |

| this compound @ 900 | 2,690 - 5,150 | Significantly higher than weedy check | |

Table 3: Phytotoxicity and Environmental Persistence of this compound